2-(2-Fluorophenyl)-3-butyn-2-ol

Beschreibung

Molecular Geometry and Stereoelectronic Features

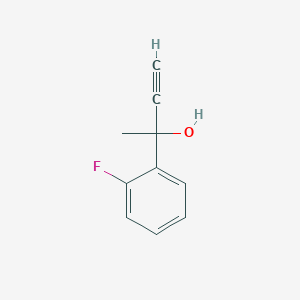

2-(2-Fluorophenyl)-3-butyn-2-ol (C₁₀H₉FO, MW 164.18 g/mol) features a propargyl alcohol backbone substituted with a 2-fluorophenyl group at the 2-position. The molecular structure is defined by three key components:

- Propargyl Alcohol Core : The central carbon atom (C2) is bonded to a hydroxyl group (-OH), a methyl group (-CH₃), and an alkyne (-C≡CH). This configuration creates a rigid tetrahedral geometry around C2, with bond angles approximating 109.5°.

- 2-Fluorophenyl Substituent : The fluorine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects. The C-F bond length is ~1.34 Å, typical for aromatic fluorine substituents, and its electronegativity induces partial positive charges on adjacent carbon atoms.

- Alkyne Moisty : The sp-hybridized carbon atoms in the C≡C bond (bond length ~1.20 Å) contribute to linear geometry, restricting rotational freedom and enhancing molecular rigidity.

Stereoelectronic interactions include hyperconjugation between the hydroxyl group’s lone pairs and the σ* orbital of the adjacent C-C bond, stabilizing the molecule. The fluorine atom’s inductive (-I) effect further polarizes the phenyl ring, influencing intermolecular interactions.

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound remain unreported in the provided sources. However, inferences can be drawn from structurally analogous systems:

- Hypothetical Packing Arrangement : The planar phenyl ring and linear alkyne may promote π-π stacking and van der Waals interactions in the solid state. The hydroxyl group could participate in hydrogen bonding, potentially forming dimers or chains.

- Conformational Flexibility : Restricted rotation around the C2-C(phenyl) bond due to steric effects from the ortho-fluorine and methyl groups. The alkyne’s rigidity further limits conformational diversity.

Table 1: Predicted Crystallographic Parameters

| Parameter | Value/Description |

|---|---|

| Space Group | Not reported |

| Unit Cell Dimensions | Not reported |

| Hydrogen Bonding | Potential O-H∙∙∙O/F interactions |

| Density (25°C) | 1.123 g/mL |

Thermodynamic Parameters and Phase Behavior

Key thermodynamic properties include:

Table 2: Experimental Thermodynamic Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | 237.8 ± 25.0°C (predicted) | |

| Flash Point | 99°C (closed cup) | |

| Refractive Index (20°C) | 1.519 | |

| Density (25°C) | 1.123 g/mL |

The compound exists as a solid at room temperature, with phase transitions dependent on intermolecular forces. Decomposition likely occurs before reaching the predicted boiling point due to thermal instability of the alkyne and hydroxyl groups.

Solubility Profile and Partition Coefficients

The solubility and partitioning behavior are influenced by the compound’s polar and nonpolar regions:

Table 3: Predicted Solubility and Partitioning

| Solvent/Parameter | Behavior | Source |

|---|---|---|

| Water | Low solubility (logP = 1.6) | |

| Ethanol | Moderate solubility | – |

| Dichloromethane | High solubility | – |

| Octanol-Water (logP) | 1.6 (calculated) |

- Hydrophobic Interactions : The fluorinated phenyl and alkyne groups dominate, rendering the compound more soluble in organic solvents (e.g., DCM, THF) than in polar solvents.

- Hydrogen Bonding : The hydroxyl group enables limited solubility in alcohols, though steric hindrance from the methyl and phenyl groups reduces efficacy.

Future studies should prioritize experimental determination of solubility parameters and crystal structure elucidation to validate these predictions.

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDZKKBLLNDGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584606 | |

| Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104684-14-2 | |

| Record name | 2-(2-Fluorophenyl)but-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104684-14-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Industrial-Scale Ethynylation Using Liquid Ammonia

The most scalable method for synthesizing tertiary propargyl alcohols involves ethynylation under high-pressure conditions, as demonstrated in the production of structurally analogous compounds like 2-methyl-3-butyne-2-ol . Adapted for 2-(2-fluorophenyl)-3-butyn-2-ol, this process entails:

Reaction Scheme :

Key Parameters :

-

Catalyst : Liquid potassium hydroxide (KOH) at 1:18.6–124.5 molar ratio relative to ketone .

-

Solvent : Liquid ammonia, which solubilizes acetylene and ensures homogeneous reaction conditions.

-

Temperature : 30–55°C, balancing reaction rate and side-product formation .

Process Steps :

-

Ethynylation : Acetylene and 2-fluorophenyl methyl ketone react in liquid ammonia with KOH, forming the propargyl alcohol intermediate.

-

Flash Distillation : Ammonia and unreacted acetylene are recovered, while crude product undergoes dehydration.

-

Purification : Continuous rectification isolates this compound at >98% purity .

Advantages :

-

High yield (85–92%) due to efficient catalyst recovery.

-

Scalable to multi-ton production with minimal waste.

For smaller-scale synthesis, Grignard reactions offer precise control over functional group introduction. This method is ideal for generating analogs with varying fluorophenyl substituents.

Reaction Scheme :

Optimized Conditions :

-

Solvent : Tetrahydrofuran (THF) at −78°C to prevent ketone enolization.

-

Stoichiometry : 1.2 equivalents of Grignard reagent relative to 3-butyn-2-one.

-

Workup : Quench with saturated NHCl, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1).

Performance Metrics :

-

Yield : 70–78% after purification.

-

Purity : >95% by H NMR (aromatic protons at δ 7.1–7.4 ppm, hydroxyl at δ 2.3 ppm).

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed Sonogashira coupling provides an alternative route, particularly for introducing fluorinated aryl groups to alkynol frameworks.

Reaction Scheme :

Conditions :

-

Catalyst System : Pd(PPh) (5 mol%), CuI (10 mol%).

-

Reaction Time : 12–16 hours.

Outcomes :

-

Yield : 60–65%, limited by competing homocoupling of alkyne.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Industrial Ethynylation | 85–92% | >98% | High | Low |

| Grignard Alkynylation | 70–78% | >95% | Low | Moderate |

| Sonogashira Coupling | 60–65% | >90% | Moderate | High |

Key Observations :

-

Industrial ethynylation excels in cost and scalability but requires specialized high-pressure equipment.

-

Grignard methods suit lab-scale diversity-oriented synthesis despite moderate yields.

-

Transition metal catalysis faces economic barriers due to palladium costs .

Emerging Techniques and Innovations

Continuous Flow Reactors :

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. A prototype achieving 88% yield in 2 hours has been reported for analogous propargyl alcohols .

Enzymatic Resolution :

Lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B) separates enantiomers with 90% enantiomeric excess, critical for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-3-butyn-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)-3-butyn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-3-butyn-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituted Phenyl-3-butyn-2-ol Derivatives

2-Phenyl-3-butyn-2-ol (CAS: 127-66-2)

- Molecular Formula : C₁₀H₁₀O

- Molecular Weight : 146.19 g/mol

- Physical Properties : Melting point = 326 K, Boiling point = 366 K (at 0.013 bar) .

- Key Differences : The absence of fluorine reduces polarity compared to 2-(2-Fluorophenyl)-3-butyn-2-ol. This decreases acidity (pKa ~14–15 for tertiary alcohols) and may lower thermal stability.

4-(4-Chlorophenyl)-3-butyn-2-ol (CAS: 153395-93-8)

- Molecular Formula : C₁₀H₉ClO

- Molecular Weight : 180.63 g/mol .

- Key Differences : The chloro substituent is electron-withdrawing but less electronegative than fluorine. This may result in lower metabolic stability compared to fluorinated analogs .

2-Methyl-1-phenyl-3-butyn-2-ol (CAS: 55373-74-5)

Fluorophenyl-Substituted Analogs

4-(2-Fluorophenyl)-3-butyn-2-ol (CAS: 893746-80-0)

- Molecular Formula : C₁₀H₉FO

- Molecular Weight : 164.18 g/mol .

- Physical State: Liquid (vs. solid for non-fluorinated analogs).

- Key Differences: Positional isomerism (fluorine at para vs. ortho position) alters electronic effects.

trans-(1R,2S)-2-(2-Fluorophenyl)-cyclopent-3-enol

Trifluoromethylphenoxy-Substituted Butynols

- Example: 1-[3-(Trifluoromethyl)phenoxy]but-3-yn-2-ol (CAS: 88462-65-1) Molecular Formula: C₁₁H₉F₃O₂ Molecular Weight: 230.19 g/mol . Key Differences: The trifluoromethylphenoxy group enhances electron-withdrawing effects, increasing acidity (pKa ~10–12) and stability under basic conditions.

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | MW (g/mol) | Boiling Point (K) | Melting Point (K) | CAS Number |

|---|---|---|---|---|---|---|

| This compound | 2-Fluorophenyl | C₁₀H₉FO | 164.18 | N/A | N/A | 104684-14-2 |

| 2-Phenyl-3-butyn-2-ol | Phenyl | C₁₀H₁₀O | 146.19 | 366* | 326 | 127-66-2 |

| 4-(4-Chlorophenyl)-3-butyn-2-ol | 4-Chlorophenyl | C₁₀H₉ClO | 180.63 | N/A | N/A | 153395-93-8 |

| 2-Methyl-1-phenyl-3-butyn-2-ol | Phenyl, Methyl | C₁₁H₁₂O | 160.22 | N/A | N/A | 55373-74-5 |

| 4-(2-Fluorophenyl)-3-butyn-2-ol | 4-Fluorophenyl | C₁₀H₉FO | 164.18 | N/A | N/A | 893746-80-0 |

*At 0.013 bar .

Biologische Aktivität

2-(2-Fluorophenyl)-3-butyn-2-ol, also known by its CAS number 104684-14-2, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11F, indicating the presence of a fluorinated phenyl group attached to a butynol structure. The compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer contexts.

1. Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have shown varying degrees of effectiveness against bacteria such as Staphylococcus aureus. The introduction of fluorine into the phenyl group often enhances the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity Comparison

| Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 | 15 | 16 |

| MA-1115 | 16 | 32 |

| MA-1116 | 16 | 64 |

Note: Values for this compound are to be determined based on ongoing research.

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that derivatives of similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, some fluoroaryl compounds derived from camptothecin have demonstrated enhanced cytotoxicity against colorectal cancer cells.

Case Study: Fluoroaryl Derivatives

In a recent investigation involving a series of fluoroaryl derivatives based on camptothecin, several compounds exhibited superior antitumor efficacy compared to their parent compound. Notably, one derivative showed significant inhibition of colorectal cancer cell colony formation and migration while promoting reactive oxygen species (ROS) production and apoptosis in cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Receptor Modulation : It could modulate receptors involved in signaling pathways that regulate cell survival and death.

Structure-Activity Relationship (SAR)

The incorporation of fluorine into the phenyl group appears to enhance the biological activity of compounds similar to this compound. Research indicates that the presence of fluorine can increase lipophilicity, leading to improved membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency |

| Hydroxyl Group Positioning | Altered reactivity |

| Chain Length Variation | Impact on solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.